

Talmapimod inventor developer Scios

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Compound Focus: Talmapimod

CAS No.: 309913-83-5

Cat. No.: S544489

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Talmapimod Overview and Key Data

The table below summarizes the core information about **Talmapimod**'s development and properties.

Attribute	Description
Inventor/Originator	Scios [1] [2]
Drug Type	Small molecule [1] [2]
Synonyms	SCIO-469 [1] [2] [3]
Mechanism of Action	Selective, ATP-competitive inhibitor of p38 α mitogen-activated protein kinase (MAPK) [3] [4]
Highest Phase Reached	Phase II clinical trials [2]

Quantitative Biochemical and Pharmacological Profile

For research purposes, the following quantitative data characterizes **Talmapimod**'s activity and properties.

Parameter	Value	Details / Source
p38 α IC ₅₀	9 nM	Primary target potency [3] [4]
p38 β IC ₅₀	90 nM	~10-fold selectivity over p38 β [3] [4]
Selectivity	>2000-fold	Selective over a panel of 20 other kinases [3] [4]
Chemical Formula	C ₂₇ H ₃₀ ClFN ₄ O ₃ [1]	-
Molecular Weight	513.00 g/mol [1] [3]	-
CAS Registry Number	309913-83-5 [1] [2]	-

Investigated Therapeutic Indications and Status

Talmapimod was investigated in Phase II clinical trials for several conditions [1] [2]:

- **Rheumatoid Arthritis:** The primary inflammatory disease target [1].
- **Hematologic Malignancies:** Including **multiple myeloma** and **myelodysplastic syndromes** [1] [2]. Preclinical studies suggested that inhibiting p38 MAPK could improve the bone marrow microenvironment and reduce myeloma cell growth [1].
- **Acute and Chronic Pain:** Also explored as a potential treatment [1].

The drug's development appears to have stalled at Phase II, as it is **not approved** for medical use in the US or any other region [1].

Detailed Experimental Protocols from Research Contexts

In Vitro Protocol: Inhibiting Phosphorylation in Myeloma Cells

This protocol is used to assess **Talmapimod**'s functional inhibition of its target in a cellular model [4]:

- **Cell Lines:** Use human multiple myeloma (MM) cell lines (e.g., MM.1S, U266, RPMI8226).

- **Compound Treatment:** Apply **Talmapimod** at concentrations of 100 nM and 200 nM.
- **Incubation:** Treat cells for 1 hour.
- **Analysis Method:** Analyze the inhibition of p38 MAPK phosphorylation via **Western Blot**.

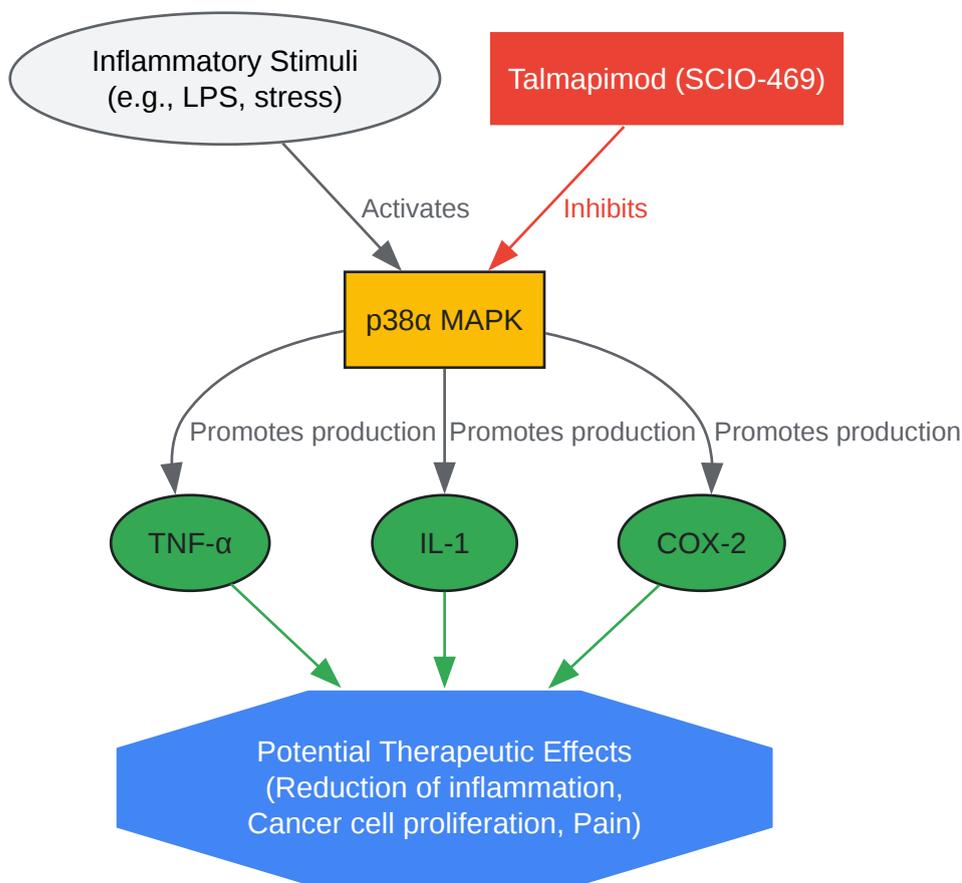
In Vivo Protocol: Efficacy in a Myeloma Mouse Model

This protocol evaluates the anti-tumor effect of **Talmapimod** in an animal model [4]:

- **Animal Model:** Use six-week-old male triple immune-deficient BNX mice implanted with RPMI-8226 MM cells to form palpable tumors.
- **Dosing Regimen:** Administer **Talmapimod** orally (P.O.) at doses of 10, 30, and 90 mg/kg.
- **Dosing Frequency:** Administer twice daily.
- **Study Duration:** Continue treatment for 14 days.
- **Endpoint Measurement:** Measure tumor growth and weigh palpable tumors at the end of the study to determine dose-dependent efficacy.

Mechanism of Action and Signaling Pathway

Talmapimod exerts its effects by specifically inhibiting the p38 α MAPK, a key enzyme in a major inflammatory signaling pathway. The following diagram illustrates this mechanism and the downstream consequences relevant to its investigated uses.



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Diagram: **Talmapimod** inhibits p38α MAPK, reducing production of pro-inflammatory mediators [1].

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References

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